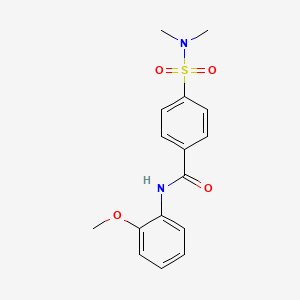

4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-18(2)23(20,21)13-10-8-12(9-11-13)16(19)17-14-6-4-5-7-15(14)22-3/h4-11H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEXOLAFFDEMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced by reacting the intermediate product with dimethylsulfamoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The dimethylsulfamoyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of 4-(dimethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide.

Reduction: Formation of 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)aniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential therapeutic effects in treating neurological and psychiatric disorders. Research indicates that benzamide derivatives, including 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide, exhibit anticonvulsant properties, making them candidates for treating conditions such as epilepsy, anxiety disorders, and depression .

Key Therapeutic Areas:

- Neurological Disorders: The compound shows promise in managing symptoms associated with epilepsy and other seizure disorders due to its anticonvulsant activity .

- Psychiatric Disorders: Its efficacy in treating anxiety and depression is supported by studies that highlight its ability to modulate neurotransmitter systems .

- Pain Management: The compound has been explored for its potential in alleviating neuropathic pain and other pain syndromes, contributing to its therapeutic relevance .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and related compounds:

- A patent from 1997 describes the use of benzamide derivatives as anticonvulsants, detailing their effectiveness in treating various neurological conditions .

- Research published in 2020 highlighted the design of novel benzamide derivatives aimed at enhancing enzyme inhibition properties, demonstrating the structural modifications that can improve pharmacological profiles .

- A study examining skin-depigmenting agents synthesized similar compounds and noted their effects on melanin production without significant cytotoxicity, suggesting a broader application in dermatology .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface.

Affecting Signal Transduction Pathways: Altering the signaling pathways within cells, leading to changes in cellular functions.

Comparison with Similar Compounds

WC-10: A Dopamine D3 Receptor Ligand

Structure: 4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide (WC-10) shares a benzamide core and a 2-methoxyphenyl group but replaces the dimethylsulfamoyl group with a dimethylamino moiety. It also incorporates a piperazine-butyl chain . Biological Activity:

- Binding Affinity : WC-10 exhibits high affinity for dopamine D3 receptors (Kd = 1.6–18 nM, depending on species and receptor subtype) and moderate selectivity over D2 receptors (11-fold lower affinity for D2L) .

- Applications: Used in autoradiography studies to quantify D2/D3 receptor density ratios in brain tissues . Key Difference: The dimethylamino group in WC-10 enhances D3 receptor binding, whereas the sulfamoyl group in the target compound may alter receptor selectivity or metabolic stability .

N-(2-Methoxyphenyl) Benzamide Derivatives in HIV-1 Research

Structure : Compounds such as N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide () retain the 2-methoxyphenyl amide but introduce nitrobenzyl ethers at the ortho position .

Biological Activity :

- Target : Designed as HIV-1 virion infectivity factor (Vif) inhibitors.

- Synthesis : Microwave-assisted reactions achieved yields up to 86%, highlighting efficient coupling strategies for benzamide derivatives .

Key Difference : The nitrobenzyl group in these compounds likely enhances interactions with viral proteins, whereas the sulfamoyl group in the target compound may favor different therapeutic targets.

Sulfamoyl-Containing Analogs

Structure :

- : N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide replaces the 2-methoxyphenyl with a benzothiazol group .

- : A triazole derivative with methoxyphenyl and sulfamoyl groups, emphasizing heterocyclic modifications .

Biological Activity : - Key Difference: Heterocyclic substituents may improve target engagement compared to the simpler 2-methoxyphenyl group in the target compound.

Anticancer Benzamides

Structure : Imidazole-substituted benzamides (e.g., 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide) feature sulfonamide and heterocyclic groups .

Biological Activity :

- Demonstrated anticancer activity (e.g., cervical cancer) and antimicrobial effects, with IC50 values in micromolar ranges .

Key Difference : The absence of a sulfonamide or imidazole in the target compound may limit its applicability in oncology unless modified.

Data Tables

Table 1: Structural and Pharmacological Comparison of Key Analogs

Table 2: Impact of Substituents on Pharmacological Properties

Biological Activity

4-(Dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on various studies and findings.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of appropriate benzenesulfonamide derivatives with aromatic amines. The presence of the dimethylsulfamoyl group is significant as it enhances the solubility and biological activity of the compound. The structural formula can be represented as follows:

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound has demonstrated significant activity against:

- MCF-7 (breast cancer)

- K562 (chronic myeloid leukemia)

- MV4-11 (biphenotypic leukemia)

Table 1 summarizes the IC50 values of the compound against these cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| K562 | 8 |

| MV4-11 | 12 |

These results indicate that the compound exhibits a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies have shown that:

- The compound activates caspase pathways, particularly caspase-9, leading to programmed cell death.

- It also induces poly(ADP-ribose) polymerase (PARP) cleavage, which is a marker of apoptosis.

- Additionally, the compound has been shown to disrupt microtubule dynamics, which is critical for cell division.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on K562 cells treated with varying concentrations of the compound over different time periods (24, 48, and 72 hours) revealed a significant reduction in BrdU-positive proliferating cells from 40% in control samples to approximately 10% at higher concentrations.

- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound resulted in an arrest at the G1 phase of the cell cycle, further supporting its role as an antiproliferative agent.

- Synergistic Effects : Combining this compound with other chemotherapeutic agents has shown enhanced efficacy, indicating potential for use in combination therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide, and how can purity be ensured?

- Methodology : The synthesis typically involves coupling 4-(dimethylsulfamoyl)benzoic acid with 2-methoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, 400 MHz) .

Q. How can the structural integrity of this compound be validated?

- Methodology :

- X-ray crystallography : Single-crystal analysis (e.g., Rigaku SPIDER diffractometer, MoKα radiation) confirms bond lengths, angles, and molecular conformation. For example, dihedral angles between aromatic rings (~65–70°) and hydrogen-bonding patterns (e.g., C–H⋯O) are critical .

- Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfamoyl proton at δ 3.1 ppm, methoxy at δ 3.8 ppm). FT-IR confirms sulfonamide (1320 cm⁻¹) and amide (1650 cm⁻¹) stretches .

Q. What preliminary assays are recommended to screen for biological activity?

- Methodology :

- Anticancer activity : MTT assay on cancer cell lines (e.g., A549 lung cancer) with IC₅₀ determination. Positive controls (e.g., cisplatin) and dose-response curves (1–100 µM) are used .

- Anti-inflammatory potential : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated macrophages .

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?

- Methodology :

- Analog synthesis : Introduce substituents (e.g., halogens, nitro groups) at the benzamide or methoxyphenyl moieties. Compare IC₅₀ values across analogs to identify critical functional groups .

- Computational modeling : Molecular docking (AutoDock Vina) against targets like COX-2 or kinases. For example, sulfamoyl groups may hydrogen-bond with catalytic residues (e.g., Arg120 in COX-2) .

Q. What experimental approaches resolve contradictions in receptor-binding data across species?

- Case Study : If Kd values for dopamine D3 receptors differ between human (1.16 nM) and rat (3.94 nM) models:

- Autoradiography : Use [³H]-labeled compound in brain sections (e.g., rat striatum vs. primate caudate). Non-specific binding is blocked with 1 µM eticlopride .

- Mathematical modeling : Solve simultaneous equations (e.g., ) using saturation binding data from two radioligands (e.g., [³H]WC-10 and [³H]raclopride) to calculate absolute receptor densities .

Q. How can binding affinity and selectivity for therapeutic targets be quantified?

- Methodology :

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., purified enzymes) on a CM5 chip. Measure kon/koff rates at varying ligand concentrations (1–1000 nM) .

- Isothermal titration calorimetry (ITC) : Directly quantify enthalpy/entropy changes during binding, providing ΔG and stoichiometry .

Q. What advanced techniques characterize metabolic stability and degradation pathways?

- Methodology :

- LC-MS/MS : Incubate compound with liver microsomes (human/rat). Identify metabolites via fragmentation patterns (e.g., demethylation at sulfamoyl group) .

- Stability assays : Monitor degradation in simulated gastric fluid (pH 2) and PBS (pH 7.4) at 37°C over 24 hours. Half-life (t₁/₂) is calculated using first-order kinetics .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between in vitro and ex vivo models?

- Case Study : If IC₅₀ values for lung cancer cells (A549) are lower in vitro than in tissue explants:

- Tissue penetration analysis : Use MALDI imaging to map compound distribution in explants. Poor penetration (e.g., due to high logP) may explain reduced efficacy .

- Microenvironment factors : Test hypoxia (1% O₂) or stromal co-culture effects on cytotoxicity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.